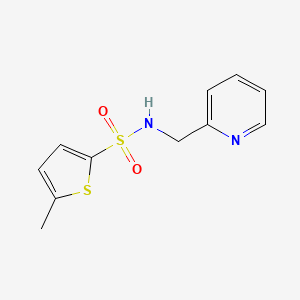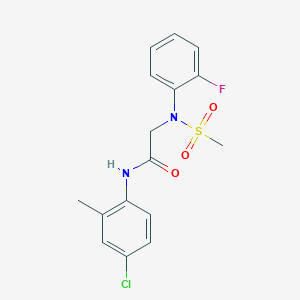![molecular formula C21H28ClN3O3 B5118507 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has gained significant attention in the field of neuroscience research. CPP-115 has been shown to have a potential therapeutic effect in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety disorders.
Mecanismo De Acción
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and subsequent reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This leads to a reduction in neuronal excitability, which has been suggested to underlie its therapeutic effects in various neurological disorders. 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has also been found to have minimal effects on other neurotransmitter systems, suggesting its specificity for the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone is its specificity for the GABAergic system, which allows for targeted manipulation of this neurotransmitter system in preclinical studies. However, one limitation of 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several potential future directions for research on 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone. One area of interest is its potential use in the treatment of addiction, particularly cocaine and nicotine addiction. Further studies are needed to determine the optimal dosing and administration of 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone in addiction treatment. Another area of interest is its potential use in the treatment of epilepsy and anxiety disorders. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone to better understand its efficacy and safety in humans.
Métodos De Síntesis
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone is synthesized from 5-chloro-2-nitrobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-piperidinyl)cyclopentanamine to form the corresponding amide. This amide is further reacted with piperazine to produce 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone.
Aplicaciones Científicas De Investigación
4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has been shown to reduce cocaine and nicotine self-administration in rats, suggesting its potential use in addiction treatment. 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has also been shown to have anticonvulsant effects in animal models of epilepsy. Furthermore, 4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone has been found to have anxiolytic effects in rodent models of anxiety disorders.
Propiedades
IUPAC Name |
4-[5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c22-15-5-6-19(18(13-15)21(27)25-12-9-23-20(26)14-25)28-17-7-10-24(11-8-17)16-3-1-2-4-16/h5-6,13,16-17H,1-4,7-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUSPKOPALGGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)